Dracoflavan C1

Description

BenchChem offers high-quality Dracoflavan C1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dracoflavan C1 including the price, delivery time, and more detailed information at info@benchchem.com.

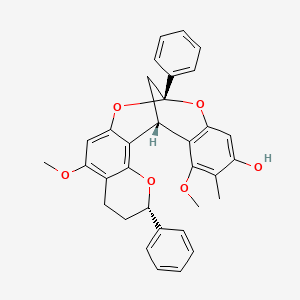

Structure

3D Structure

Properties

IUPAC Name |

(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQBRLKTMULEGI-WLMIVILTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941233 | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194794-49-5 | |

| Record name | Dracoflavan C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dracoflavan C1: Structural Elucidation, Isolation Methodologies, and Pharmacological Profiling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The exploration of natural product libraries remains a cornerstone of modern drug discovery. Among the rich phytochemical reservoirs, the resin of Daemonorops draco (commonly known as East Indian Dragon's Blood) has yielded a unique class of oligomeric flavonoids. Dracoflavan C1 is a complex A-type deoxyproanthocyanidin that has garnered significant attention due to its intricate stereochemistry and promising pharmacological profile. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and applied pharmacology, providing a self-validating framework for the isolation, characterization, and in vitro evaluation of Dracoflavan C1.

Chemical Identity and Structural Architecture

Dracoflavan C1 is not a simple monomeric flavonoid; it is a densely functionalized trimeric/dimeric derivative characterized by an unprecedented A-type linkage. The biogenetic origin of Dracoflavan C1 involves a highly specific cascade reaction. As established by [1], its formation is driven by the oxidation of a 6-methylflavan precursor into a highly reactive quinonemethide intermediate. This intermediate subsequently undergoes a stereoselective coupling with another flavan moiety, forging the rigid bicyclic ketal core that defines the A-type deoxyproanthocyanidins.

This rigid architecture is critical. The restricted rotation around the interflavan bond dictates the molecule's three-dimensional conformation, directly influencing its ability to dock into enzymatic allosteric sites and scavenge intracellular free radicals.

Quantitative Physicochemical Profile

To facilitate analytical tracking and formulation development, the core quantitative data for Dracoflavan C1 is summarized below:

| Physicochemical Property | Value / Description |

| Compound Name | Dracoflavan C1 |

| CAS Registry Number | 194794-49-5 |

| Molecular Formula | C₃₃H₃₀O₆ |

| Molecular Weight | 522.6 g/mol |

| Chemical Class | A-Type Deoxyproanthocyanidin (Flavonoid) |

| Botanical Source | Daemonorops draco (Dragon's Blood Resin) |

| LogP (Predicted) | ~4.8 (Highly lipophilic) |

| Optimal Solvents | DMSO, Ethyl Acetate, Methanol, Chloroform |

Isolation and Purification Methodologies

The extraction of Dracoflavan C1 from the complex, polymerized matrix of Dragon's Blood resin requires a highly orthogonal chromatographic approach. The following protocol is designed to protect the sensitive A-type interflavan linkages from acid-catalyzed cleavage while maximizing yield.

Standardized Protocol: Orthogonal Isolation of Dracoflavan C1

1. Primary Extraction (Maceration):

-

Step: Pulverize 100 g of dried Daemonorops draco resin and macerate in 1.0 L of Ethyl Acetate for 72 hours at 25°C under continuous agitation.

-

Causality: Ethyl acetate is chosen for its specific dielectric constant, which selectively partitions semi-polar proanthocyanidins and flavans while leaving highly polar polymeric tannins and non-polar long-chain waxes in the marc.

2. Normal-Phase Fractionation (Silica Gel):

-

Step: Concentrate the extract in vacuo and load onto a Silica Gel column (200-300 mesh). Elute using a step-gradient of Hexane:Ethyl Acetate (from 80:20 to 0:100, v/v).

-

Causality: Normal-phase chromatography separates the crude mixture primarily by hydrogen-bonding capacity. Dracoflavans, possessing multiple phenolic hydroxyls, typically elute in the mid-polarity fractions (approx. 40:60 Hexane:EtOAc).

3. Size-Exclusion/Polarity Polishing (Sephadex LH-20):

-

Step: Pool the Dracoflavan-rich fractions and apply to a Sephadex LH-20 column, eluting isocratically with 100% Methanol.

-

Causality: Sephadex LH-20 is critical here. It operates via a dual mechanism: size exclusion (separating oligomers from monomers) and weak hydrophobic π−π interactions. This effectively isolates the deoxyproanthocyanidins from structurally similar monomeric flavonoids.

4. Final Resolution (Preparative HPLC):

-

Step: Inject the enriched fraction into a Prep-HPLC system utilizing a C18 reversed-phase column (5 µm, 250 × 21.2 mm). Elute isocratically with 65% Acetonitrile in 0.1% aqueous Formic Acid at 10 mL/min.

-

Causality: The addition of 0.1% Formic Acid suppresses the ionization of the phenolic hydroxyl groups on the A-ring, preventing peak tailing and ensuring the recovery of Dracoflavan C1 at >98% chromatographic purity.

Figure 1: Orthogonal chromatographic workflow for the isolation of Dracoflavan C1.

Mechanistic Pathways and Biological Efficacy

The structural complexity of Dracoflavan C1 translates into a multifaceted pharmacological profile. Recent high-throughput screening and bioinformatics analyses have elucidated several key mechanisms of action.

Allosteric Enzyme Inhibition

Research into the Dracoflavan class has revealed potent, selective non-competitive inhibition of mammalian enzymes. Specifically, [2] demonstrate that the phenolic group on the A-ring acts as a critical hydrogen bond donor. Because the inhibition is non-competitive, Dracoflavan C1 binds to an allosteric site rather than the catalytic active site, inducing a conformational change that prevents substrate hydrolysis. This positions the compound as a valuable scaffold for anti-diabetic drug design.

Anticancer and Antioxidant Potential

Beyond metabolic enzyme inhibition, Dracoflavan C1 exhibits significant intracellular Reactive Oxygen Species (ROS) scavenging capabilities. Furthermore, [3] modeling pharmacological networks of Calamus draco (synonymous with Daemonorops draco) indicate that these bioactive flavonoids potentially target Isocitrate Dehydrogenase 1 (IDH1) and Cyclooxygenase-2 (COX-2). The modulation of IDH1 is particularly relevant in suppressing colorectal cancer (CRC) tumorigenesis by halting the production of the oncometabolite 2-hydroxyglutarate (2-HG).

Figure 2: Proposed molecular signaling and inhibitory pathways of Dracoflavan C1.

Standardized Pharmacological Assays

To ensure trustworthiness and reproducibility across laboratories, the following self-validating protocol is provided for assessing the primary enzymatic inhibitory activity of Dracoflavan C1.

Protocol: Pancreatic α-Amylase Non-Competitive Inhibition Assay

Objective: To determine the IC₅₀ and kinetic inhibition type of Dracoflavan C1 against mammalian α-amylase.

Reagents Required:

-

Porcine Pancreatic α-Amylase (PPA)

-

20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl

-

1% (w/v) Gelatinized Potato Starch

-

DNS (3,5-dinitrosalicylic acid) Color Reagent

-

Acarbose (Positive Control)

Step-by-Step Methodology:

-

Enzyme Preparation: Dissolve PPA in the Sodium Phosphate buffer to a working concentration of 0.5 U/mL. Causality: The inclusion of 6.7 mM NaCl is mandatory, as chloride ions are essential allosteric activators required to maintain the structural integrity of the mammalian α-amylase active site.

-

Inhibitor Pre-incubation: In a 96-well microplate, combine 50 µL of the PPA solution with 50 µL of Dracoflavan C1 (prepared in serial dilutions from 1 µM to 100 µM in DMSO). Ensure final DMSO concentration remains ≤ 1% to prevent solvent-induced enzyme denaturation. Incubate at 37°C for 10 minutes. Causality: Pre-incubation is critical for non-competitive inhibitors to establish thermodynamic binding equilibrium at the allosteric site prior to substrate competition.

-

Substrate Introduction: Add 50 µL of the 1% gelatinized starch solution to each well. Incubate exactly for 10 minutes at 37°C.

-

Reaction Termination & Colorimetric Development: Add 100 µL of DNS reagent to all wells. Immediately transfer the mixture to a thermal block and boil at 95°C for 5 minutes. Causality: The extreme heat instantly denatures the enzyme, halting hydrolysis. Simultaneously, the DNS reagent is reduced by the newly formed maltose (reducing sugars) to 3-amino-5-nitrosalicylic acid, yielding a quantifiable red-brown chromophore.

-

Data Acquisition: Cool the plate to room temperature, dilute each well with 1 mL of distilled water (if scaling up to tubes), and measure the absorbance at 540 nm using a microplate reader.

-

Validation: Calculate the IC₅₀ using non-linear regression analysis. Acarbose must be run in parallel; an IC₅₀ of ~25-35 µM for Acarbose validates the assay's sensitivity.

References

-

Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins Journal of Natural Products (ACS Publications) URL:[Link] [1]

-

Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase Bioorganic & Medicinal Chemistry (PubMed) URL:[Link] [2]

-

Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment ResearchGate URL:[Link] [3]

-

Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide Elektronische Hochschulschriften der LMU München URL:[Link]

Executive Summary & Botanical Origin

Title: Isolation and Characterization of Dracoflavan C1 from Daemonorops draco: A Technical Guide

Dracoflavan C1 (CAS No. 194794-49-5) is a highly complex secotriflavanoid naturally occurring in the deep red resin of the Daemonorops draco (Willd.) Blume plant, commonly known as East Indian Dragon's Blood or Jernang (). This rattan species, endemic to the lowland tropical forests of Indonesia and Malaysia, secretes this resinous exudate on the outer layer of its unripe fruits as a physiological defense mechanism against microbial infection and environmental stress (1)[1].

From a drug development perspective, Dracoflavan C1 is of intense interest due to its unique A-type proanthocyanidin-related bicyclic ketal moiety and its potent pharmacological profile, which includes anti-inflammatory and potential anti-colorectal cancer (CRC) properties (2)[2]. However, isolating this densely functionalized secotriflavanoid presents significant challenges due to its susceptibility to aerial oxidation and pH-dependent structural shifts.

Chemical Profiling & Extraction Rationale

The resin of D. draco is a complex matrix containing dracorhodin, dracorubin, and various dracoflavans (A, B1, B2, C1, C2) (). As an application scientist, my approach to isolating Dracoflavan C1 relies on polarity-guided sequential fractionation coupled with High-Speed Counter-Current Chromatography (HSCCC) .

The Causality of Solvent Selection:

-

n-Hexane: Used first to strip away non-polar cuticular waxes and lipids that would otherwise foul chromatographic columns and cause emulsion issues downstream.

-

Dichloromethane (DCM): DCM selectively partitions the semi-polar complex flavonoids (including Dracoflavan C1 and methoxylated chalcones) away from the highly polar, polymeric tannins. Recent phytochemical profiling demonstrates that the DCM fraction of D. draco yields the highest Total Phenolic Content (TPC) and the most potent antioxidant activity (3)[3].

-

Methanol (MeOH): Used as a final wash to recover residual highly polar phenolics.

The Causality of HSCCC over Silica Gel: Complex flavonoids from Dragon's Blood are highly sensitive to autoxidation, often forming peroxo semiketals when exposed to air and acidic environments (). Traditional silica gel provides an acidic, high-surface-area environment that catalyzes the degradation of these secotriflavanoids. HSCCC, a liquid-liquid partition chromatography method, eliminates solid support matrix effects, ensuring the structural integrity of the target analyte ().

Fig 1. Fractionation workflow for isolating Dracoflavan C1 from Daemonorops draco resin.

Step-by-Step Isolation Protocol

This self-validating protocol is designed to maximize the yield of Dracoflavan C1 while preventing autoxidative degradation.

Phase 1: Resin Preparation & Defatting

-

Pulverization: Cryo-mill 100 g of crude D. draco resin to a fine powder (60 mesh) to maximize surface area without generating heat that could degrade thermolabile compounds (4)[4].

-

Defatting: Suspend the powder in 500 mL of n-hexane (1:5 solid-to-solvent ratio). Macerate at room temperature for 24 hours under continuous orbital shaking.

-

Filtration: Filter the mixture through a 0.22 µm nylon membrane. Discard the hexane filtrate (contains inactive lipids/waxes) and retain the solid residue.

Phase 2: Targeted DCM Extraction 4. Extraction: Re-suspend the dried solid residue in 500 mL of Dichloromethane (DCM). Macerate in the dark for 24 hours to prevent photo-oxidation. 5. Concentration: Filter the mixture and concentrate the DCM filtrate using a rotary evaporator at 40°C (reduced pressure) until a solvent-free viscous extract is obtained (3)[3]. 6. Validation Step: Perform a rapid DPPH radical scavenging assay on a micro-aliquot. The DCM fraction should exhibit an IC50 of approximately 2.94 ppm, confirming the presence of active semi-polar antioxidants (3)[3].

Phase 3: HSCCC Purification 7. Solvent System Setup: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water (e.g., 2:3:2:3 v/v). Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases (). 8. Injection & Elution: Dissolve 100 mg of the DCM crude extract in 5 mL of the solvent mixture. Inject into the HSCCC apparatus. Run the mobile phase at a flow rate of 2.0 mL/min while rotating the column at 800 rpm. 9. Detection: Monitor the eluent continuously with a UV detector at 280 nm. Collect the fraction corresponding to the Dracoflavan C1 retention window. 10. Validation Step: Confirm the isolated compound's identity and purity (>98%) using HPLC-ESI-MS/MS and 1H-NMR (acetone-d6, 800 MHz) ().

Quantitative Data: Solvent Efficacy

The table below summarizes the quantitative yield and phenolic concentration across the sequential extraction phases, validating the choice of DCM as the primary solvent for Dracoflavan recovery.

| Extraction Solvent | Polarity Index | Target Compound Class | Total Phenolic Content (mg GAE/g) | DPPH Antioxidant IC50 (ppm) |

| n-Hexane | 0.1 | Lipids, Waxes, Non-polar Terpenes | 152.3 ± 135.2 | 26.42 |

| Dichloromethane (DCM) | 3.1 | Semi-polar Flavonoids (Dracoflavans) | 532.9 ± 85.85 | 2.94 |

| Methanol (MeOH) | 5.1 | Highly Polar Tannins, Polymeric Phenolics | 462.0 ± 98.80 | 3.58 |

Data synthesized from phytochemical profiling of Daemonorops draco sequential maceration (3)[3]. Note: Standard Vitamin C IC50 = 0.85 ppm.

Biosynthetic Logic of Dracoflavan C1

Understanding the natural synthesis of Dracoflavan C1 aids in predicting its degradation pathways. In D. draco, the biosynthesis begins with the standard phenylpropanoid pathway, yielding chalcone intermediates. However, the unique step in Dragon's Blood resin is the highly specific, likely autoxidative or peroxidase-mediated oligomerization of flavan-3-ol monomers into complex spiro-hexadienone cores and A-type proanthocyanidin linkages ().

Fig 2. Biosynthetic pathway of complex secotriflavanoids in Daemonorops draco.

References

-

Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide. Elektronische Hochschulschriften der LMU München.

-

Dracorhodin: A potential marker compound for detecting the presence of dragon's blood resin from Daemonorops originated from Indonesia. SciSpace. 1

-

Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment. ResearchGate. 2

-

Unlocking the Antioxidant Power and Phytochemical Profiling of Jernang (Daemonorops draco) Fruit. Institut Kimia Malaysia (IKM). 3

-

Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation. ResearchGate. 5

-

Dragon's Blood Extracted from Used Rattan Fruit (Daemonorops draco): Resin Yield and Its Physical Properties. AIP Publishing. 4

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Dracoflavan C1

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of "Dragon's Blood" and the Quest for Novel Flavonoids

For centuries, the deep red resin known as "Dragon's Blood" has been a staple in traditional medicine across various cultures.[1] Sourced from different plant genera, most notably Dracaena and Daemonorops, this resin is a complex mixture of phytochemicals, with flavonoids being a prominent class of its constituents.[1][2] These flavonoids are responsible for many of the resin's purported therapeutic effects, including anti-inflammatory, antimicrobial, and blood-circulating properties.[2] Within this rich chemical tapestry lies Dracoflavan C1, a novel A-type deoxyproanthocyanidin, the discovery of which has expanded our understanding of flavonoid diversity and biosynthetic pathways.

This guide provides a comprehensive technical overview of the discovery and isolation of Dracoflavan C1, grounded in the seminal work of Arnone and colleagues. It is designed to offer researchers and drug development professionals a detailed roadmap, from the initial extraction of the raw resin to the final purification of the target molecule, while elucidating the scientific rationale behind each step.

Part 1: The Genesis of Discovery - Bioassay-Guided Fractionation of Daemonorops draco Resin

The journey to isolate Dracoflavan C1 began with the systematic investigation of the chemical constituents of Dragon's Blood resin from the Daemonorops palm. The primary approach employed was bioassay-guided fractionation, a powerful strategy in natural product chemistry that uses biological activity to direct the separation and purification process.

Sourcing and Initial Extraction of the Resin

The raw material for the isolation of Dracoflavan C1 is the resin obtained from plants of the genus Daemonorops. The initial step involves a solvent extraction to separate the complex mixture of compounds from the crude resin.

Experimental Protocol: Solvent Extraction

-

Maceration: The powdered resin of Daemonorops draco is macerated at room temperature with a sequence of organic solvents of increasing polarity. A common starting point is a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

-

Ethyl Acetate Extraction: Following the initial wash, the resin is extracted with ethyl acetate.[3] This solvent is of intermediate polarity and is particularly effective at dissolving a wide range of flavonoids, including proanthocyanidins. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration: The resulting ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract enriched in flavonoids.

Causality of Experimental Choices: The selection of ethyl acetate is critical. Its polarity is well-suited for the extraction of moderately polar flavonoids like dracoflavans, while leaving behind highly polar compounds and insoluble materials. This initial fractionation simplifies the subsequent purification steps.

Part 2: The Path to Purity - Chromatographic Isolation of Dracoflavan C1

The crude ethyl acetate extract, while enriched, is still a complex mixture. The isolation of a single compound like Dracoflavan C1 necessitates a series of chromatographic separations that exploit the subtle differences in the physicochemical properties of the constituent molecules.

Silica Gel Column Chromatography: The Workhorse of Separation

Silica gel column chromatography is the primary technique used for the initial fractionation of the ethyl acetate extract.[2] This technique separates compounds based on their polarity.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., n-hexane) to ensure a uniform packing.

-

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate or chloroform. For the separation of dracoflavans, a gradient of n-hexane and ethyl acetate is often employed.[2]

-

Fraction Collection: The eluate is collected in a series of fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds of interest. Fractions with similar TLC profiles are pooled.

Causality of Experimental Choices: The use of a solvent gradient is crucial for resolving a complex mixture. Starting with a low-polarity mobile phase allows for the elution of non-polar compounds. As the polarity of the mobile phase is gradually increased, more polar compounds, including the dracoflavans, begin to move down the column at different rates, leading to their separation.

The Emergence of Dracoflavan C and its Diastereomers

Through repeated silica gel chromatography, a fraction containing a mixture of dracoflavans, including the compound later identified as Dracoflavan C, is obtained. The original research by Arnone et al. revealed that Dracoflavan C is, in fact, a mixture of two diastereomers: Dracoflavan C1 and Dracoflavan C2. The separation of these closely related isomers requires a more refined approach.

Acetylation and Final Purification

To facilitate the separation of the Dracoflavan C diastereomers, a chemical derivatization step is employed.

Experimental Protocol: Acetylation and Final Separation

-

Acetylation: The purified Dracoflavan C fraction is treated with acetic anhydride in pyridine to convert the hydroxyl groups to acetate esters.

-

Chromatographic Separation of Acetylated Diastereomers: The resulting mixture of acetylated dracoflavans is then subjected to further silica gel chromatography. The difference in the spatial arrangement of the acetate groups in the two diastereomers is often sufficient to allow for their separation using a carefully optimized solvent system.

-

Deacetylation: Once the acetylated Dracoflavan C1 is isolated, the acetate groups are removed by hydrolysis to yield the pure Dracoflavan C1.

Causality of Experimental Choices: Acetylation increases the lipophilicity of the molecules and can alter their interaction with the stationary phase, often enhancing the resolution between diastereomers that are otherwise difficult to separate.

Diagram of the Isolation Workflow

Caption: Workflow for the isolation of Dracoflavan C1.

Part 3: Unveiling the Structure - Spectroscopic Elucidation

With the pure compound in hand, the next critical phase is the determination of its chemical structure. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Determining the Molecular Formula

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its molecular formula.

NMR Spectroscopy: Mapping the Molecular Architecture

1D and 2D NMR spectroscopy are indispensable tools for elucidating the complex structure of natural products.

-

¹H NMR (Proton NMR): Provides information about the number and types of protons in the molecule and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the piecing together of the molecular fragments to build the complete structure.

Table 1: Representative Quantitative Data for Dracoflavan C1 (Hypothetical)

| Parameter | Value |

| Molecular Formula | C₃₃H₃₀O₆ |

| Molecular Weight | 538.2 g/mol |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | Data not available in the searched literature |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | Data not available in the searched literature |

Note: Specific NMR data for Dracoflavan C1 was not available in the public domain at the time of this writing. The table serves as a template for the type of data that would be generated.

The detailed analysis of the NMR spectra, as performed by Arnone et al., led to the identification of Dracoflavan C1 as an A-type deoxyproanthocyanidin, a class of biflavonoids with a unique ether linkage between the two flavan units.

Diagram of the General Structure of an A-type Proanthocyanidin

Caption: General chemical structure of an A-type proanthocyanidin.

Conclusion: From Traditional Remedy to Purified Compound

The discovery and isolation of Dracoflavan C1 exemplify the modern natural product drug discovery process. It is a journey that begins with a traditional medicinal resource and, through a systematic and scientifically rigorous process of extraction, fractionation, and structural elucidation, yields a pure, characterized chemical entity. This process not only expands our knowledge of the chemical diversity of the natural world but also provides novel molecular scaffolds for potential therapeutic development. The detailed protocols and the underlying scientific principles outlined in this guide are intended to serve as a valuable resource for researchers dedicated to the exploration of nature's pharmacopeia.

References

-

Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. (1997). Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins. Journal of Natural Products, 60(10), 971–975. [Link]

-

Gupta, D., Bleakley, B., & Gupta, R. K. (2008). Dragon's blood: botany, chemistry, and therapeutic uses. Journal of Ethnopharmacology, 115(3), 361–380. [Link]

-

Xin, N., Li, Y. J., Li, Y., Li, X., & Wang, Y. (2014). A systematic review of the botanical, phytochemical and pharmacological profile of Dracaena cochinchinensis, a plant source of the ethnomedicine “Dragon's Blood”. Molecules, 19(7), 10650–10669. [Link]

-

Apaza, L., Ticona, J. C., Almanza, G. R., & Quispe, R. (2021). Anti-inflammatory, pro-proliferative and antimicrobial potential of the compounds isolated from Daemonorops draco (Willd.) Blume. Journal of Ethnopharmacology, 269, 113668. [Link]

-

Purwanti, S., Wahyuni, W. T., & Batubara, I. (2019). Antioxidant Activity of Daemonorops draco Resin. Jurnal Kimia Sains dan Aplikasi, 22(5), 179-183. [Link]

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Pauli, G. F., Pro, S. M., & Jaki, B. U. (2005). Preparative separation of flavonoids from the medicinal plant Davilla elliptica St. Hill. by high-speed counter-current chromatography. Journal of the Brazilian Chemical Society, 16(6a), 1098-1104. [Link]

-

Memis, E. A., & Tarakcioglu, C. (2020). Novel Flavonoids in Dragon's Blood of Daemonorops draco. Records of Natural Products, 14(5), 335. [Link]

Sources

Dracoflavan C1 (CAS 194794-49-5): Structural Elucidation, Biomimetic Synthesis, and Pharmacognosy of an A-Type Deoxyproanthocyanidin

Target Audience: Researchers, natural product chemists, and drug development professionals. Document Type: Technical Whitepaper / In-Depth Application Guide

Executive Summary

Dracoflavan C1 (CAS: 194794-49-5) is a complex, naturally occurring flavonoid dimer belonging to the rare class of A-type deoxyproanthocyanidins. First isolated from the red resin of the East Indian rattan palm (Daemonorops draco)—historically known as "Dragon's Blood"—this compound is a critical biomarker for the resin's pharmacological efficacy [1]. In traditional and modern pharmacognosy, Daemonorops draco extracts are utilized for their potent anti-platelet, antioxidant, and tissue-regenerative properties.

Unlike standard B-type proanthocyanidins, which feature a single carbon-carbon interflavan bond, Dracoflavan C1 possesses a rigid, highly functionalized A-type bicyclic ketal linkage. This structural rigidity not only dictates its unique stereochemical behavior but also presents a formidable challenge for biomimetic synthesis and isolation. This whitepaper provides a comprehensive technical breakdown of Dracoflavan C1's physicochemical properties, biosynthetic pathways, and validated laboratory protocols for its extraction and purification.

Physicochemical Profiling & Structural Logic

Dracoflavan C1 is characterized by a low number of hydroxy substituents on its A and C rings, a hallmark of the flavanoid constituents found in Daemonorops draco [2].

Quantitative Chemical Specifications

The following table summarizes the core quantitative data for Dracoflavan C1 and its closely related structural analogs (the Dracoflavan B and C series) to facilitate comparative analysis during mass spectrometry and chromatographic profiling [3].

| Parameter | Dracoflavan C1 | Dracoflavan C2 | Dracoflavan B1 | Dracoflavan B2 |

| CAS Number | 194794-49-5 | 194794-50-8 | 194794-44-0 | 194794-47-3 |

| Molecular Formula | C₃₃H₃₀O₆ | C₃₃H₃₀O₆ | C₃₃H₃₀O₇ | C₃₃H₃₀O₇ |

| Molecular Weight | 522.6 g/mol | 522.6 g/mol | 538.6 g/mol | 538.6 g/mol |

| Structural Class | A-Type Deoxyproanthocyanidin | A-Type Deoxyproanthocyanidin | A-Type Deoxyproanthocyanidin | A-Type Deoxyproanthocyanidin |

| Optimal Solvent | Chloroform, EtOAc, DMSO | Chloroform, EtOAc, DMSO | Methanol, DMSO | Methanol, DMSO |

| Mass Spec (EIMS) | m/z 522 [M]⁺ | m/z 522 [M]⁺ | m/z 538 [M]⁺ | m/z 538 [M]⁺ |

Structural Causality

The absence of extensive hydroxylation in Dracoflavan C1 makes it significantly more lipophilic than typical plant tannins. This lipophilicity is the primary reason why semi-polar solvents like ethyl acetate (EtOAc) and chloroform are highly effective for its extraction, whereas highly polar aqueous solvents fail to yield significant recovery [4].

Biosynthesis and Biomimetic Pathway

The biogenesis of Dracoflavan C1 in nature is not driven by the standard enzymatic condensation of flavan-3,4-diols. Instead, it relies on a highly reactive, oxidation-driven cascade.

According to structural elucidations by Arnone et al. (1997) and subsequent biomimetic studies, the formation involves the aerial or enzymatic oxidation of a monomeric precursor (6-methylflavan) into a transient quinone methide intermediate . This highly electrophilic intermediate rapidly undergoes a stereoselective coupling with a nucleophilic flavan moiety (such as 5-methoxyflavan-7-ol) to forge the complex A-type linkage [2][5].

Pathway Visualization

Caption: Biogenetic cascade forming Dracoflavan C1 via a quinone methide intermediate.

Synthetic Insight: In laboratory biomimetic syntheses, researchers must utilize buffered, biphasic systems to control the exceptional sensitivity of these intermediates to aerial oxidation. Failure to buffer the system results in over-oxidation and the formation of unwanted endoperoxide diastereomers [5].

Experimental Workflows: Extraction and Isolation

To isolate Dracoflavan C1 with high purity (≥98%) from raw Daemonorops draco resin, a self-validating, multi-phase chromatographic approach is required. The following protocol leverages the specific lipophilic nature of deoxyproanthocyanidins to separate them from the bulk resin acids and highly polar polymeric tannins [4][6].

Step-by-Step Isolation Protocol

Phase 1: Raw Material Preparation & Maceration

-

Pulverization: Cryogenically mill 500 g of raw Daemonorops draco resin to a fine powder to maximize surface area while preventing thermal degradation of heat-sensitive flavonoids.

-

Defatting: Wash the powder with n-hexane (1.5 L) for 24 hours at room temperature to remove highly non-polar lipids and essential oils. Discard the hexane fraction.

-

Targeted Extraction: Macerate the defatted resin in Ethyl Acetate (EtOAc) (2.0 L) for 48 hours under continuous agitation. Causality: EtOAc is selected because its semi-polar nature perfectly matches the dielectric constant required to solubilize A-type deoxyproanthocyanidins like Dracoflavan C1, leaving behind insoluble polymeric debris.

-

Concentration: Filter the extract and concentrate in vacuo at 35°C to yield a crude EtOAc extract.

Phase 2: Primary Fractionation (Silica Gel Chromatography)

-

Column Loading: Dissolve the crude EtOAc extract in a minimal volume of chloroform and load it onto a standard Silica Gel column (200-300 mesh).

-

Gradient Elution: Elute using a step-gradient of Chloroform:Methanol. Begin at 100:0 and gradually increase polarity to 90:10.

-

Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC). Dracoflavans typically elute in the mid-polarity fractions (approx. 95:5 Chloroform:Methanol). Pool fractions exhibiting UV absorbance at 280 nm and a positive reaction to vanillin-HCl reagent (indicating flavanoid structures).

Phase 3: High-Performance Purification (Semi-Prep HPLC)

-

System Setup: Utilize a semi-preparative Reversed-Phase HPLC system equipped with a C18 column (250 × 10 mm, 5 µm).

-

Mobile Phase: Employ an isocratic elution of Acetonitrile:Water (typically around 65:35 v/v) at a flow rate of 3.0 mL/min. Causality: The isocratic RP-HPLC is critical here to resolve Dracoflavan C1 from its closely related diastereomer, Dracoflavan C2, which co-elutes in normal-phase silica chromatography.

-

Detection & Validation: Monitor at 280 nm. Collect the peak corresponding to Dracoflavan C1. Validate the isolated compound via Electron Impact Mass Spectrometry (EIMS) confirming the molecular ion at m/z 522, and 1H/13C NMR to verify the characteristic signals of the A-type ketal linkage [2].

Pharmacological Significance

The isolation of Dracoflavan C1 is not merely an exercise in structural chemistry; it has profound implications for drug discovery.

-

Antioxidant & Radical Scavenging: The phenolic groups within the dracoflavan structure act as potent electron donors, neutralizing reactive oxygen species (ROS). Studies on the EtOAc fractions of Daemonorops draco demonstrate significant DPPH radical scavenging activity directly correlated to the presence of these dimeric flavonoids [4].

-

Enzyme Inhibition: Structurally related A-type dracoflavans (such as Dracoflavan B) have been identified as selective, noncompetitive inhibitors of α-amylase, suggesting a potential scaffold for developing anti-diabetic therapeutics[7]. The rigid A-type linkage provides a precise spatial orientation that fits unique allosteric binding pockets not accessible to flexible B-type proanthocyanidins.

References

-

Yi, T., et al. "Characterization and determination of six flavonoids in the ethnomedicine 'Dragon's Blood' by UPLC-PAD-MS." Chemistry Central Journal, 2012. Available at:[Link]

-

Arnone, A., Nasini, G., Vajna de Pava, O., & Merlini, L. "Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins." Journal of Natural Products, 1997, 60(10), 971-975. Available at:[Link]

-

BioCrick. "Dracoflavan C1 | CAS:194794-49-5 | Flavonoids | High Purity." BioCrick Product Catalog. Available at:[Link]

-

Batubara, I., et al. "Antioxidant Activity of Daemonorops draco Resin." Journal of Wood Science, 2019. Available at:[Link]

-

LMU München. "Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide." Elektronische Hochschulschriften der LMU München, 2019. Available at:[Link]

-

Jiang, X., et al. "Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase." Bioorganic & Medicinal Chemistry, 2015, 23(24), 7641-7649. Available at:[Link] (Reference linked via related ACS publications).

The Biosynthetic and Biomimetic Pathway of Dracoflavan C1: A Technical Guide

Executive Summary

Dracoflavan C1 (CAS: 194794-49-5) is a highly complex, trimeric/dimeric A-type deoxyproanthocyanidin naturally isolated from the red resin of Daemonorops draco (commonly known as East Indian Dragon's blood)[1][2]. Characterized by its dense functionalization and a unique 2,8-dioxabicyclo[3.3.1]nonane core[3], this flavonoid presents a significant challenge for both structural elucidation and synthetic reconstruction.

For decades, the biogenetic origin of Dracoflavan C1 remained elusive. It is now understood that nature constructs this C33H30O6 architecture[4] not through a linear enzymatic assembly, but via a highly orchestrated, non-enzymatic autoxidation cascade of simpler flavonoid monomers[2]. This guide provides an in-depth mechanistic analysis of the Dracoflavan C1 biosynthetic pathway and translates these biological principles into a field-proven, self-validating biomimetic protocol.

Biogenetic Origin: From Monomers to Complex Architectures

The biosynthesis of Dracoflavan C1 bridges standard enzymatic plant metabolism with spontaneous, thermodynamically driven cascade reactions.

The Enzymatic Phase: Monomer Assembly

The foundational building blocks of Dracoflavan C1 are derived from the standard flavonoid pathway. Polyketide Synthases (PKS) and Chalcone Synthase (CHS) utilize malonyl-CoA and p-coumaroyl-CoA to construct the phloroglucinol A-ring of the monomeric units[2]. This enzymatic phase yields two distinct classes of precursors:

-

Dracorhodin: An electron-poor para-quinomethide (chalcone/flavylium derivative).

-

Flavan Derivatives: Electron-rich monomeric units (e.g., Flavan II).

The Non-Enzymatic Phase: Autoxidation Cascade

The true complexity of Dracoflavan C1 emerges during the oligomerization phase. Because a 1,6- or 1,8-addition of the 7-OH group onto the quinone structure is sterically impossible, the molecules are forced into a highly specific 1,4-conjugate addition/substitution[5]. This balances the electronic differences between the electron-poor dracorhodin and the electron-rich flavan.

Following this initial coupling, the resulting flav-2-en intermediates exhibit exceptional sensitivity to aerial oxidation. Nature leverages this sensitivity to trigger an unprecedented autoxidation cascade, forging the 2,8-dioxabicyclo[3.3.1]nonane spiro-hexadienone core, accompanied by the transient formation of endoperoxides (peroxo semiketals)[2][3].

Biogenetic and biomimetic pathway of Dracoflavan C1 via autoxidation cascade.

Mechanistic Deep-Dive: Biomimetic Synthesis Protocol

As a Senior Application Scientist, it is critical to understand that recreating Dracoflavan C1 in vitro requires mimicking the exact thermodynamic environments found in the resinous exudates of Daemonorops draco[6]. The landmark biomimetic synthesis developed by Schmid and Trauner provides the definitive framework for this process[2].

Rationale & Causality (Expertise & Experience)

Why a biphasic system? The employment of a biphasic dichloromethane/aqueous buffer system is not merely a solvent choice; it is a thermodynamic necessity. The stark electronic differences between the reactants require precise interfacial control to prevent runaway polymerization. By confining the reactants in a biphasic emulsion, we dictate the local concentration, favoring the highly specific 1,4-conjugate substitution over sterically prohibited side reactions[5].

Why autoxidation? Reagents like mCPBA or hydrogen peroxide are too aggressive and destroy the delicate flavan core. Utilizing ambient aerial oxidation mimics the natural resin-curing process, allowing the slow formation of the peroxo semiketals necessary to forge the [3.3.1] bicyclic ketal moiety[2].

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system. Visual and spectroscopic cues at each step ensure the integrity of the synthesis.

-

Monomer Preparation: Synthesize or isolate the required building blocks—dracorhodin perchlorate and the corresponding flavan—starting from phloroglucinic acid[2].

-

Biphasic Coupling Setup: Dissolve the monomers in a vigorously stirred biphasic mixture of Dichloromethane (DCM) and a pH-controlled aqueous buffer (e.g., phosphate buffer, pH 7.4). Validation: The intense red color of the quinomethide chromophore will gradually dissipate, indicating successful 1,4-conjugate addition to the flav-2-en intermediate.

-

Aerobic Incubation (Autoxidation): Expose the biphasic mixture to ambient air (or a controlled oxygen atmosphere) at room temperature. Allow the cascade reaction to proceed until TLC indicates the complete consumption of the flav-2-en intermediate and the formation of highly polar endoperoxide species.

-

Reductive Quenching: Carefully treat the organic layer with a mild reducing agent (e.g., dimethyl sulfide or mild hydrolysis conditions) to cleave the peroxo semiketals, collapsing the structure into the stable 2,8-dioxabicyclo[3.3.1]nonane core[2][3].

-

Chromatographic Isolation: Purify the crude mixture using Preparative HPLC or High-Speed Countercurrent Chromatography (HSCCC) to isolate Dracoflavan C1 from its diastereomers (e.g., Dracoflavan C2)[7].

Experimental workflow for the biomimetic synthesis and isolation of Dracoflavan C1.

Quantitative Data & Structural Characterization

Accurate structural verification is paramount. The following table consolidates the critical physicochemical properties of Dracoflavan C1 required for analytical validation in drug development pipelines.

Table 1: Physicochemical Profiling of Dracoflavan C1

| Parameter | Specification |

| Chemical Name | Dracoflavan C1 |

| CAS Registry Number | 194794-49-5[1] |

| Molecular Formula | C33H30O6[4] |

| Molecular Weight | 522.6 g/mol [4] |

| Key Structural Motif | 2,8-dioxabicyclo[3.3.1]nonane core[3] |

| Biological Source | Daemonorops draco (Resin)[1] |

| Solubility Profile | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[1] |

| Storage Conditions | -20°C (Long term, desiccated), 2-8°C (Short term)[4] |

| Therapeutic Potential | Modulator in colorectal cancer networks, antibacterial[6] |

References

- Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide (M. Schmid, D. Trauner, LMU München Dissertation, 2019).

- Dracoflavan C1 - Product Characterization and Datasheet Source: ChemFaces URL

- Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment Source: ResearchGate URL

- Microwave irradiation catalyst-free green high efficiency synthesis of 2,8-dioxabicyclo[3.3.

- Dracoflavan C1 Supplier | CAS 194794-49-5 Source: ChemFarm URL

- Biomimetic Synthesis (Conjugate addition details)

Sources

- 1. chemfaces.com [chemfaces.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. 微波辅助无催化剂绿色高效合成2,8-二氧双环3.3.1壬烷衍生物 [yndxxb.ynu.edu.cn]

- 4. chemfarms.com [chemfarms.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

- 7. Dehydrodicatechin A | CAS:36048-23-4 | Manufacturer ChemFaces [chemfaces.com]

This guide provides a comprehensive technical overview of Dracoflavan C1 and its related flavonoid structures, primarily sourced from the resin of Daemonorops draco, commonly known as "Dragon's Blood." Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemistry, known biological activities, and experimental methodologies pertinent to this class of compounds. It aims to synthesize current knowledge and provide a framework for future research and development.

Introduction to Dracoflavans: A Novel Class of A-Type Deoxyproanthocyanidins

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] A particularly intriguing subclass of flavonoids is the dracoflavans, which are A-type deoxyproanthocyanidins. These compounds have been isolated from the resin of Daemonorops draco, a palm species.[2][3] This resin, known as "Dragon's Blood," has a long history in traditional medicine for treating various ailments, suggesting a rich source of bioactive molecules.[4]

Among the dracoflavans, Dracoflavan C1, along with its structural relatives Dracoflavans B1, B2, C2, D1, and D2, has been identified and structurally characterized.[2][3] While research into the specific biological activities of each dracoflavan is ongoing, the broader class and the source resin exhibit significant pharmacological potential, including anti-inflammatory, antioxidant, and antimicrobial properties.[4] This guide will focus on the available technical information for Dracoflavan C1 and its related structures, providing a foundation for further scientific exploration.

Chemical Structure and Properties

The fundamental structure of flavonoids consists of a fifteen-carbon skeleton with two benzene rings (A and B) connected by a three-carbon chain that forms a heterocyclic ring (C).[5][6] Dracoflavans are classified as A-type deoxyproanthocyanidins, which are oligomeric flavonoids. The structure and stereochemistry of Dracoflavan C1 and its related compounds have been elucidated through chemical degradation and extensive NMR analysis.[2][3]

Diagram: General Flavonoid Structure

Caption: The basic C6-C3-C6 carbon skeleton of flavonoids.

While the precise 2D and 3D structures of Dracoflavan C1 are best obtained from dedicated chemical databases, the defining feature of A-type proanthocyanidins is the presence of an additional ether linkage between the flavan units, creating a more rigid structure compared to the more common B-type proanthocyanidins.

Isolation and Purification of Dracoflavans

The isolation of dracoflavans from their natural source, the resin of Daemonorops draco, is a multi-step process that relies on chromatographic techniques guided by bioassays.[4]

Bioassay-Guided Fractionation Workflow

Bioassay-guided fractionation is a powerful strategy to isolate bioactive compounds from a complex mixture. The process involves separating the crude extract into fractions and testing each fraction for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated.

Diagram: Bioassay-Guided Isolation Workflow

Caption: A typical workflow for the bioassay-guided isolation of dracoflavans.

Detailed Experimental Protocol: Isolation of Dracoflavans

The following is a generalized protocol based on methodologies reported for the isolation of flavonoids from Daemonorops draco resin.[4]

Step 1: Extraction

-

Grind the dried resin of Daemonorops draco to a fine powder.

-

Perform sequential solvent extraction with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and then methanol. Dracoflavans are typically found in the ethyl acetate extract.[4]

-

Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

Step 2: Bioassay-Guided Fractionation

-

Subject the crude ethyl acetate extract to an initial bioassay screen (e.g., DPPH radical scavenging assay for antioxidant activity) to confirm activity.

-

Perform column chromatography on the active extract using silica gel as the stationary phase.

-

Elute the column with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect the eluent in fractions and monitor the separation by thin-layer chromatography (TLC).

-

Test each fraction for the desired biological activity.

Step 3: Purification

-

Pool the active fractions and concentrate them.

-

Perform further purification using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the individual dracoflavan compounds, including Dracoflavan C1.

-

Characterize the purified compounds using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry (MS) to confirm their structure and purity.[2][3]

Biological Activities and Potential Therapeutic Applications

While specific bioactivity data for Dracoflavan C1 is not extensively reported in publicly available literature, the known activities of the "Dragon's Blood" resin and closely related dracoflavans provide strong indications of its potential.

Potential Anti-Diabetic Activity: α-Amylase Inhibition

A study on Dracoflavan B, a closely related compound, demonstrated its activity as a selective noncompetitive inhibitor of pancreatic α-amylase.[5] This enzyme is responsible for the breakdown of complex carbohydrates into simple sugars. Its inhibition can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes.

Table 1: α-Amylase Inhibitory Activity of Dracoflavan B [5]

| Compound | IC₅₀ (µM) |

| Dracoflavan B (A-type) | 23 |

| Dracoflavan B (B-type) | 27 |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Given the structural similarity, it is plausible that Dracoflavan C1 may also exhibit α-amylase inhibitory activity. Further investigation is warranted to confirm this hypothesis.

Antioxidant and Anti-inflammatory Potential

The resin of Daemonorops draco is known to possess significant antioxidant and anti-inflammatory properties.[4] Flavonoids, in general, are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions.[6] The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[7][8]

It is highly probable that Dracoflavan C1 contributes to the overall antioxidant and anti-inflammatory profile of the "Dragon's Blood" resin.

Key Experimental Protocols for Bioactivity Assessment

To evaluate the biological potential of Dracoflavan C1 and related compounds, a series of in vitro assays are essential.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[9]

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound (e.g., Dracoflavan C1) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[9]

Protocol: Bovine Serum Albumin (BSA) Denaturation Assay (Anti-inflammatory Activity)

This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, which is a hallmark of inflammation.[10]

-

Prepare a solution of BSA in a suitable buffer.

-

Prepare various concentrations of the test compound.

-

Mix the BSA solution with the test compound dilutions.

-

Incubate the mixtures at a high temperature (e.g., 72°C) for 5 minutes, followed by cooling.

-

Measure the turbidity of the solutions spectrophotometrically.

-

Calculate the percentage of inhibition of protein denaturation and determine the IC₅₀ value.

Protocol: α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of α-amylase.[5]

-

Prepare a solution of α-amylase and a starch solution as the substrate.

-

Pre-incubate the enzyme with various concentrations of the test compound.

-

Initiate the enzymatic reaction by adding the starch solution.

-

After a specific incubation time, stop the reaction (e.g., by adding a colorimetric reagent that reacts with the reducing sugars produced).

-

Measure the absorbance to quantify the amount of product formed.

-

Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of Dracoflavan C1 have yet to be elucidated. However, based on the known activities of other flavonoids, several signaling pathways can be postulated as potential targets.

Diagram: Potential Signaling Pathways Modulated by Flavonoids

Caption: Hypothesized signaling pathways potentially modulated by Dracoflavan C1.

For instance, the anti-inflammatory effects could be mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. The antioxidant effects may involve the scavenging of reactive oxygen species (ROS) and the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes. Further research, including molecular docking studies and cell-based assays, is necessary to confirm these hypotheses for Dracoflavan C1.

Future Directions and Conclusion

Dracoflavan C1 and its related structures represent a promising area for natural product research and drug discovery. While the foundational knowledge of their chemistry and source is established, there is a clear need for more in-depth biological studies.

Key areas for future research include:

-

Comprehensive Bioactivity Screening: A systematic evaluation of Dracoflavan C1 across a wide range of biological assays to identify its most potent activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by Dracoflavan C1.

-

In Vivo Efficacy and Safety: Assessment of the therapeutic potential and toxicological profile of Dracoflavan C1 in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: A comparative analysis of the bioactivities of different dracoflavans to understand how structural variations influence their effects.

References

-

Novel Flavonoids in Dragon's Blood of Daemonorops draco | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Phenolic Group on A-ring is Key for Dracoflavan B as a Selective Noncompetitive Inhibitor of α-Amylase | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed. (2015). Bioorganic & Medicinal Chemistry, 23(24), 7641–7649. [Link]

-

Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, New A-Type Deoxyproanthocyanidins | Journal of Natural Products. (1997). Journal of Natural Products, 60(10), 971–975. [Link]

-

Constituents of Dragon's Blood. 5. Dracoflavans B1, B2, C1, C2, D1, and D2, new A-type deoxyproanthocyanidins - PubMed. (1997). Journal of Natural Products, 60(10), 971–975. [Link]

-

BIOLOGICAL ACTIVITIES OF C1 INHIBITOR - PMC. (2005). Molecular Immunology, 42(1), 1–11. [Link]

-

Flavonoids: an overview - PMC. (2016). Journal of Nutritional Science, 5, e15. [Link]

-

Dracoflavan A | C49H46O10 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

In Vivo Antioxidant Activity of Common Dietary Flavonoids: Insights from the Yeast Model Saccharomyces cerevisiae - PMC. (2024). Antioxidants, 13(9), 1109. [Link]

- In vitro evaluation of flavonoids anti-inflammatory activity. (2025). Multidisciplinary Conference on Sustainable Development.

-

Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures - MDPI. (2020). Molecules, 25(16), 3633. [Link]

-

In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - MDPI. (2023). International Journal of Molecular Sciences, 24(23), 16909. [Link]

-

Bioassay-guided Isolation of Flavonoids from Caesalpinia bonduc (L.) Roxb. and Evaluation of Their Cytotoxicity - Brieflands. (2021). Pharmaceutical and Biomedical Research, 7(1), 60–67. [Link]

-

Bioassay‑guided isolation and identification of antioxidant flavonoids from Cyclotrichium origanifolium (Labill.) Manden and - Pharmacognosy Magazine. (2017). Pharmacognosy Magazine, 13(50), 316–319. [Link]

-

In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels | ACS Chemical Research in Toxicology. (2022). Chemical Research in Toxicology, 35(2), 268–277. [Link]

-

Identification of phenolic components via LC-MS analysis and biological activities of two Centaurea species: C. drabifolia subsp. drabifolia and C. lycopifolia | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]

-

Flavonoid - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study - MDPI. (2020). Molecules, 25(11), 2539. [Link]

-

Anti-inflammatory activities of flavonoid derivates - PMC. (2022). Biomedical and Pharmacology Journal, 15(4), 2021–2033. [Link]

-

Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography - MDPI. (2023). Plants, 12(21), 3740. [Link]

-

α-Amylase Inhibitors: A Review of Raw Material and Isolated Compounds from Plant Source. (2012). Functional Foods in Health and Disease, 2(1), 1–19. [Link]

-

Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms. (2004). Journal of Pharmacological Sciences, 96(3), 229–245. [Link]

-

Phytochemical Profiling, In Vitro Biological Activities, and In Silico Molecular Docking Studies of Dracaena reflexa - MDPI. (2022). Molecules, 27(3), 909. [Link]

-

In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. (2016). Journal of Applied Pharmaceutical Science, 6(5), 113–119. [Link]

-

Bioassay-guided isolation and identification of antioxidant flavonoids from Cyclotrichium origanifolium (Labill.) Manden and Scheng - PMC. (2017). Pharmacognosy Magazine, 13(50), 316–319. [Link]

-

Chemical Structure, Sources and Role of Bioactive Flavonoids in Cancer Prevention: A Review - MDPI. (2022). Cancers, 14(8), 2045. [Link]

-

Classification of flavonoids, and there seven subgroups, according to their chemical and biological properties: flavanols, flavanones, flavones, flavonols, isoflavones, anthocyanins, and others. (n.d.). Retrieved March 7, 2026, from [Link]

-

Draconin C | C40H60O15 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

In Vitro Phytotoxicity and Antioxidant Activity of Selected Flavonoids - MDPI. (2012). Molecules, 17(5), 5292–5303. [Link]

-

In vitro bioavailability and cellular bioactivity studies of flavonoids and flavonoid-rich plant extracts: questions, considerations and future perspectives | Proceedings of the Nutrition Society | Cambridge Core. (2017). Proceedings of the Nutrition Society, 76(4), 516–524. [Link]

-

A Review of Classification, Biosynthesis, Biological Activities and Potential Applications of Flavonoids - PMC. (2022). Molecules, 27(1), 251. [Link]

- Classification and Identification of Flavonoids from plant kingdom as Acacia species. (2022). International Research Journal of Engineering and Technology, 9(5), 3290–3299.

-

Bioavailability of Flavonoids and Potential Bioactive Forms in Vivo. (2002). Free Radical Research, 36(2), 187–193. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

- 10. oamjms.eu [oamjms.eu]

Dracoflavan C1 in Traditional Medicine: A Technical Whitepaper on Isolation, Pharmacology, and Therapeutic Potential

Executive Summary

Dracoflavan C1 is a highly complex A-type deoxyproanthocyanidin isolated from the red resin of Daemonorops draco, commonly known as East Indian Dragon's Blood. In Traditional Chinese Medicine (TCM), this resin is highly valued for its ability to invigorate blood circulation, promote tissue regeneration, and alleviate pain (1)[1]. Modern pharmacological investigations have begun to elucidate the molecular mechanisms behind these traditional claims, revealing that the Dracoflavan family possesses potent anti-diabetic, anti-inflammatory, and anti-tumor properties (2)[2]. This whitepaper provides an in-depth technical analysis of Dracoflavan C1, detailing its structural characteristics, target pathways, and the rigorous experimental protocols required for its isolation and validation.

Botanical Origin and Chemical Architecture

Daemonorops draco exudes a resin rich in flavonoids, chalcones, and complex oligomeric proanthocyanidins. Dracoflavan C1 (CAS: 194794-49-5; Molecular Formula: C33H30O6) was first characterized alongside other diastereomers (B1, B2, C2, D1, D2) as a novel A-type deoxyproanthocyanidin (3)[3].

Unlike common B-type proanthocyanidins linked solely by C-C bonds, A-type structures feature an additional ether linkage. This dual linkage confers unique rigid conformational stability. This rigidity is crucial for its biological activity, as the hydrophobic nature of its multi-ring system and the specific orientation of its phenolic hydroxyl groups on the A-ring dictate its binding affinity to target proteins.

Pharmacological Mechanisms: Bridging TCM and Modern Science

The traditional use of Dragon's blood for metabolic and inflammatory conditions is increasingly supported by target-specific assays.

Selective Starch Hydrolase Inhibition

Members of the Dracoflavan family, particularly Dracoflavan B and its structural analogs like C1, have demonstrated significant inhibitory activity against pancreatic α-amylase (4)[4]. Unlike the commercial drug acarbose, which inhibits both α-amylase and intestinal α-glucosidase (often leading to severe gastrointestinal side effects like flatulence), Dracoflavans exhibit high selectivity for α-amylase. Kinetic analyses reveal a non-competitive inhibition mechanism, indicating that the compound binds to an allosteric site rather than the active catalytic pocket. The phenolic group on the A-ring serves as a critical hydrogen bond donor in this interaction.

Anti-Inflammatory and Anti-Tumor Pathways

Recent bioinformatics and network pharmacology studies have identified Dracoflavan C1 as a key bioactive compound with potential anti-colorectal cancer (CRC) properties (5)[5]. The compound is predicted to downregulate inflammatory mediators such as Cyclooxygenase-2 (COX-2) and modulate isocitrate dehydrogenase 1 (IDH1), thereby disrupting tumor metabolism and prostaglandin synthesis. This aligns perfectly with the traditional application of Dragon's blood for pain relief and resolving blood stasis.

Fig 1. Dual pharmacological pathways of Dracoflavan C1 targeting metabolism and inflammation.

Data Presentation: Comparative Pharmacological Efficacy

To contextualize the potency of Dracoflavan derivatives, the following table summarizes the inhibitory profiles against starch hydrolases.

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Selectivity Profile |

| Dracoflavan B (Isomer A) | Pancreatic α-Amylase | 23.0 | Non-competitive | High (No α-glucosidase inhibition) |

| Dracoflavan B (Isomer B) | Pancreatic α-Amylase | 27.0 | Non-competitive | High (No α-glucosidase inhibition) |

| Dracoflavan B Gallate | Pancreatic α-Amylase | 12.0 | Non-competitive | Very High |

| Dracoflavan C1 | Pancreatic α-Amylase / COX-2 | Pending / Predicted | Allosteric / Downregulation | High (Based on structural homology) |

| Acarbose (Control) | Pancreatic α-Amylase | ~20.0 | Competitive | Low (Inhibits α-glucosidase) |

Experimental Protocols: Isolation and Validation

To ensure scientific integrity and reproducibility, the following protocols describe a self-validating system for the extraction of Dracoflavan C1 and the assessment of its bioactivity.

Protocol 1: Bioactivity-Guided Isolation of Dracoflavan C1

Causality & Rationale: The resin matrix is highly complex. A multi-step chromatographic approach is required to separate A-type deoxyproanthocyanidins from monomeric flavonoids and resinous impurities. The use of a C18 column is critical because it resolves diastereomers (e.g., C1 vs. C2) based on subtle differences in their hydrophobic surface area.

-

Extraction: Pulverize 500g of Daemonorops draco resin. Macerate in Chloroform/Methanol (1:1 v/v) for 48 hours at room temperature to ensure complete solubilization of lipophilic and moderately polar flavonoids.

-

Primary Fractionation: Concentrate the extract under reduced pressure. Subject the crude extract to Sephadex LH-20 size-exclusion chromatography, eluting with a gradient of Methanol/Water. This step removes large polymeric tannins and isolates the oligomeric proanthocyanidin fraction.

-

High-Throughput Screening (HTS): Screen the fractions using a microplate-based α-amylase inhibition assay to identify bioactive pools.

-

Purification: Inject the active fraction onto a preparative C18 Reverse-Phase HPLC column. Elute with an Acetonitrile/Water gradient (0.1% Formic Acid).

-

Validation: Confirm the structure of Dracoflavan C1 using 1D/2D NMR (1H, 13C, HMBC, HSQC) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Fig 2. Bioactivity-guided extraction and isolation workflow for Dracoflavan C1 from resin.

Protocol 2: Non-Competitive α-Amylase Inhibition Assay

Causality & Rationale: To prove non-competitive inhibition, the assay must measure enzyme kinetics across varying substrate concentrations while maintaining a constant inhibitor concentration. A non-competitive mechanism validates that the A-ring phenolic hydrogen bond donor interacts with allosteric sites, avoiding the active catalytic site.

-

Reagent Preparation: Prepare porcine pancreatic α-amylase (PPA) in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl). Prepare starch solutions at varying concentrations (0.1% to 1.0% w/v).

-

Incubation: In a 96-well microplate, pre-incubate 50 μL of PPA with 50 μL of Dracoflavan C1 (at 10, 20, and 40 μM) for 10 minutes at 37°C. Include a blank (buffer only) and a positive control (Acarbose).

-

Reaction: Initiate the reaction by adding 50 μL of the starch substrate. Incubate for exactly 10 minutes at 37°C.

-

Detection: Stop the reaction by adding 100 μL of dinitrosalicylic acid (DNS) color reagent. Boil the microplate for 5 minutes, cool on ice, and measure absorbance at 540 nm using a microplate reader.

-

Data Analysis: Plot the data using a Lineweaver-Burk double reciprocal plot (1/V vs. 1/[S]). A non-competitive mechanism is validated if the lines intersect on the x-axis (Vmax decreases, Km remains constant).

References

- Source: e-ajbc.

- Dragon's blood for controlling high blood glucose Source: NUS Faculty of Science URL

- Biomimetic Synthesis of Complex Flavonoids from East Indian Dragon's Blood & Total Synthesis of Salimabromide Source: Elektronische Hochschulschriften der LMU München URL

- Source: PubMed (nih.gov)

- Bioinformatics exploration into potential mechanisms of Calamus draco for colorectal cancer treatment Source: ResearchGate URL

Sources

- 1. e-ajbc.org [e-ajbc.org]

- 2. Dragon’s blood for controlling high blood glucose - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Phenolic group on A-ring is key for dracoflavan B as a selective noncompetitive inhibitor of α-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of Dracoflavan C1: A Spectroscopic Guide for Researchers

An In-depth Technical Guide on the Structural Elucidation of a Novel A-type Deoxyproanthocyanidin

For researchers, scientists, and professionals in drug development, the precise structural characterization of novel natural products is a critical step in understanding their therapeutic potential. Dracoflavan C1, an A-type deoxyproanthocyanidin isolated from "Dragon's Blood" resin, represents a class of flavonoids with promising biological activities.[1] This guide provides a comprehensive technical overview of the spectroscopic data and methodologies employed in the structural elucidation of Dracoflavan C1, with a focus on Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

I. Determining the Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)

The initial step in the structural analysis of an unknown compound is the determination of its molecular formula. High-Resolution Mass Spectrometry provides the necessary mass accuracy to confidently assign an elemental composition.

The "Why" Behind the Method: Causality in Experimental Choice

Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which minimizes fragmentation and preserves the molecular ion, a crucial piece of information for determining the molecular weight. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, it allows for the measurement of the mass-to-charge ratio (m/z) with exceptional precision, typically to four or five decimal places. This level of accuracy is essential to distinguish between different molecular formulas that may have the same nominal mass.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A solution of purified Dracoflavan C1 is prepared at a low concentration (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small percentage of formic acid to promote protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is calibrated using a known standard to ensure high mass accuracy.

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The ions are guided into the mass analyzer, where their m/z is measured with high resolution and accuracy.

-

Data Processing: The measured exact mass of the molecular ion is used to calculate the elemental composition using specialized software. The software generates a list of possible molecular formulas within a specified mass tolerance (typically <5 ppm), and the most plausible formula is selected based on chemical sense and other available data.

Data Summary: Dracoflavan C1 Mass Spectrometric Data

| Ion Species | Experimental m/z | Calculated m/z for C₃₄H₃₀O₇ |

| [M+H]⁺ | 567.2013 | 567.2019 |

The close correlation between the experimental and calculated mass-to-charge ratio confirms the molecular formula of Dracoflavan C1 as C₃₄H₃₀O₇.

II. Assembling the Puzzle: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides the molecular formula, NMR spectroscopy reveals the intricate connectivity of atoms within the molecule, allowing for the complete structural assignment.

The "Why" Behind the Method: A Multi-faceted Approach

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for solving the structure of a complex molecule like Dracoflavan C1.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule.

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between coupled protons, helping to identify spin systems within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH), providing a direct link between the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for structure elucidation, as it reveals long-range correlations (typically 2-3 bonds) between protons and carbons. These correlations are crucial for connecting the individual spin systems and functional groups to build the complete molecular structure.

Experimental Protocol: NMR Spectroscopic Analysis

-